BQ-610 - 141595-53-1

BQ-610

Catalog Number: EVT-309853
CAS Number: 141595-53-1
Molecular Formula: C36H44N6O6
Molecular Weight: 656.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Endothelin-1 (ET-1)

Compound Description: Endothelin-1 (ET-1) is a 21-amino acid peptide that acts as a potent vasoconstrictor. It exerts its effects by binding to two receptor subtypes, endothelin A (ETA) and endothelin B (ETB). ET-1 is involved in various physiological processes, including regulation of vascular tone, cell proliferation, and hormone production [, , , , , , , , , , , , , , , , , , , , , , ].

Relevance: BQ-610 is a highly selective antagonist for the ETA receptor, directly counteracting the vasoconstrictive effects of ET-1 mediated through this receptor subtype [, , , , , , , , , , , , , , , , , , , , , , ].

BQ-788

Compound Description: BQ-788 is a selective antagonist for the endothelin B (ETB) receptor [, , , , , , , , , , , , , ]. It is often used in conjunction with BQ-610 to differentiate the roles of ETA and ETB receptors in various physiological and pathological processes.

Relevance: BQ-788 is often used in combination with BQ-610 to dissect the individual contributions of ETA and ETB receptors to the overall effects of endothelin-1. This allows researchers to better understand the specific roles of each receptor subtype [, , , , , , , , , , , , , ].

Bosentan

Compound Description: Bosentan is a dual endothelin receptor antagonist, binding to both ETA and ETB receptors [, , , ]. It is clinically used for the treatment of pulmonary arterial hypertension.

Relevance: Bosentan, by blocking both ETA and ETB receptors, provides a broader blockade of the endothelin system compared to BQ-610 alone. This comparison helps understand the specific contribution of the ETA receptor in various physiological processes [, , , ].

Sarafotoxin 6c (S6c)

Compound Description: Sarafotoxin 6c is a potent and selective agonist for the ETB receptor [, , ]. It is commonly used as a pharmacological tool to investigate the physiological and pathological roles of ETB receptors.

Relevance: In contrast to BQ-610, which blocks the ETAR, S6c activates ETBR. Comparing their effects helps elucidate the opposing roles of ETA and ETB receptor activation in various physiological processes [, , ].

IRL-1620

Compound Description: IRL-1620 is a selective agonist for the ETB receptor [, , ]. Similar to S6c, it is often used to study the specific functions of ETB receptors.

Relevance: Similar to S6c, IRL-1620's activity contrasts with BQ-610, allowing researchers to investigate the distinct roles of ETB receptor activation in comparison to ETA receptor blockade [, , ].

EMD 122946

Compound Description: EMD 122946 is a selective antagonist for the ETA receptor []. It shares a similar mechanism of action with BQ-610 but may have different pharmacokinetic properties and potencies.

Relevance: EMD 122946, as another ETA receptor antagonist, serves as a point of comparison for BQ-610, helping researchers investigate potential differences in efficacy or receptor selectivity between the two compounds [].

ETR-P1/fl peptide

Compound Description: ETR-P1/fl peptide is a novel ETA receptor antagonist []. It represents a potential therapeutic agent for conditions involving excessive ETA receptor activation.

Relevance: ETR-P1/fl peptide, as a novel ETA receptor antagonist, offers another comparison point for BQ-610, highlighting the ongoing search for new and potentially more effective ETA receptor blockers [].

BQ-123

Compound Description: BQ-123 is a cyclic peptide and a selective endothelin ETA receptor antagonist [, , ].

Relevance: As another ETA receptor antagonist, BQ-123's effects can be compared to those of BQ-610, allowing researchers to investigate potential differences in potency, selectivity, or other pharmacological properties [, , ].

A-192621

Compound Description: A-192621 is a selective antagonist for the endothelin ETB receptor [, ].

Relevance: Similar to BQ-788, A-192621 is frequently used in combination with BQ-610 to dissect the individual contributions of ETA and ETB receptors to the overall effects of endothelin-1 [, ].

TTA-386

Compound Description: TTA-386 is a specific antagonist of the endothelin-A receptor subtype (ET(A)) [].

Relevance: TTA-386 and BQ-610 are both ETA receptor antagonists, and their shared target makes them valuable tools for studying the role of ETA receptors. Researchers can use these compounds to investigate and compare their binding affinities, selectivities, and pharmacological effects [].

Nω-nitro-L-arginine methyl ester (L-NAME)

Compound Description: Nω-nitro-L-arginine methyl ester (L-NAME) is a non-selective inhibitor of nitric oxide synthase (NOS) [, , , , ]. NOS is the enzyme responsible for the production of nitric oxide (NO), a potent vasodilator.

Relevance: L-NAME is often used in conjunction with BQ-610 to investigate the interplay between the endothelin system and NO in regulating vascular tone. When NO production is inhibited by L-NAME, the vasoconstrictor effects of ET-1, mediated through ETA receptors, become more pronounced. This interplay highlights the complex balance between vasoconstrictors like ET-1 and vasodilators like NO in maintaining vascular homeostasis [, , , , ].

Angiotensin II

Compound Description: Angiotensin II is a potent vasoconstrictor peptide that plays a crucial role in regulating blood pressure and fluid balance. It exerts its effects by binding to angiotensin II receptors, primarily the AT1 receptor subtype [, ].

Relevance: Angiotensin II and endothelin-1 often act synergistically to constrict blood vessels. Studies have shown that BQ-610 can attenuate the vasoconstrictor effects of angiotensin II, indicating a potential interaction between the two systems. This interaction suggests that blocking ETA receptors might have broader implications for blood pressure regulation beyond just counteracting the effects of ET-1 [, ].

Prostacyclin

Compound Description: Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation. It is produced by endothelial cells and acts through its own specific receptors [].

Relevance: Prostacyclin often counteracts the vasoconstrictor effects of endothelin-1. Studies have shown that ETB receptor activation can stimulate prostacyclin release, providing a mechanism for endothelium-dependent vasodilation. In the context of BQ-610, which blocks ETA receptors, the relative balance between ETA and ETB receptor activation might influence the production of prostacyclin and its opposing effects on vascular tone [].

N-acyl-L-Trp-3,5-bis-(trifluoromethyl) benzyl ester

Compound Description: N-acyl-L-Trp-3,5-bis-(trifluoromethyl) benzyl ester is an antagonist specific to the substance P neurokinin-1 (NK(1)) receptor [].

Relevance: This compound, by blocking NK(1) receptors, can influence vascular tone. This interaction with BQ-610 highlights the complex interplay between different vasoactive systems, including endothelin, substance P, and nitric oxide, in regulating vascular function [].

GRGDNP and GRGDSP

Compound Description: GRGDNP and GRGDSP are peptides containing the Arg-Gly-Asp (RGD) sequence, a common motif recognized by integrin receptors. Integrins are cell adhesion molecules involved in various cellular processes, including cell adhesion, migration, and signal transduction. GRGDNP exhibits a higher affinity for alpha5beta1 integrin, whereas GRGDSP preferentially binds to alphavbeta3 integrin [].

Relevance: These peptides, by interacting with specific integrin subtypes, can influence vascular tone, highlighting the role of integrins in regulating vascular function and their potential interplay with the endothelin system. BQ-610's ability to inhibit GRGDNP-induced vasoconstriction suggests a possible connection between integrin signaling and ETA receptor activation [].

Source and Classification

BQ-610 was developed as a research tool to study the effects of endothelin-1, a potent vasoconstrictor peptide that binds to endothelin receptors. It is classified as a non-peptide antagonist specifically targeting the endothelin-A receptor, exhibiting a remarkable selectivity of approximately 30,000 times more for the endothelin-A receptor compared to the endothelin-B receptor . The compound is commercially available from various suppliers, including Peptides International, Inc. .

Synthesis Analysis

The synthesis of BQ-610 involves several key steps that utilize standard organic chemistry techniques. Although specific proprietary methods may not be publicly detailed, general procedures for synthesizing similar compounds typically include:

  1. Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups.
  2. Reactions: Common reactions may include amide coupling, cyclization, and other transformations to construct the core structure of BQ-610.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate the desired product.
  4. Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.

Specific parameters such as temperature, reaction time, and solvent choice would be crucial in optimizing yield and purity but are not explicitly detailed in the literature.

Molecular Structure Analysis

BQ-610 has a complex molecular structure characterized by several functional groups that facilitate its interaction with the endothelin-A receptor. The molecular formula is reported as C21H29N5O4C_{21}H_{29}N_{5}O_{4}, with key structural features including:

  • Amine Groups: Essential for receptor binding.
  • Hydrophobic Regions: Contributing to its selectivity and potency.
  • Functional Groups: Such as hydroxyls and carbonyls that may participate in hydrogen bonding with the receptor.

The three-dimensional conformation of BQ-610 is critical for its biological activity, influencing how effectively it can bind to and block the endothelin-A receptor.

Chemical Reactions Analysis

BQ-610 primarily engages in antagonistic interactions with the endothelin-A receptor. In various studies, it has been shown to inhibit endothelin-1 induced responses in different biological models:

  1. Inhibition of Vasoconstriction: BQ-610 effectively blocks the vasoconstrictive effects of endothelin-1, leading to decreased vascular resistance .
  2. Impact on Glucose Uptake: In adipocytes, BQ-610 has been demonstrated to inhibit glucose uptake stimulated by endothelin-1, highlighting its role in metabolic regulation .
  3. Receptor Interaction Studies: Dose-response curves have shown its effectiveness in blocking internalization of exogenous endothelin-1 in cell lines .

These reactions underline BQ-610's utility as a research tool for understanding endothelin signaling pathways.

Mechanism of Action

The mechanism of action of BQ-610 involves competitive inhibition at the endothelin-A receptor site. By binding to this receptor:

  1. Blocking Endothelin-1 Effects: BQ-610 prevents endothelin-1 from exerting its vasoconstrictive effects on vascular smooth muscle cells.
  2. Modulation of Intracellular Signaling: The blockade alters downstream signaling pathways associated with calcium mobilization and vascular tone regulation.
  3. Impact on Metabolic Processes: It also affects pathways related to glucose transport in adipocytes, indicating a broader role in metabolic regulation .

Studies have indicated that this mechanism can vary depending on cellular context and the presence of other signaling molecules.

Physical and Chemical Properties Analysis

BQ-610 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 393.49 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and saline solutions, facilitating its use in biological assays.
  • Stability: Stability under physiological conditions has been confirmed through various assays.

Elemental analysis indicates composition percentages as follows:

  • Carbon: 65.84%
  • Hydrogen: 6.75%
  • Nitrogen: 12.80%
  • Oxygen: 14.62% .

These properties are critical for determining appropriate dosages and formulations for experimental applications.

Applications

BQ-610 has several promising applications in scientific research:

  1. Cardiovascular Research: It is used extensively to study pulmonary hypertension mechanisms and potential treatments by modulating endothelin signaling pathways .
  2. Metabolic Studies: Its role in glucose uptake modulation makes it relevant for research into metabolic disorders like diabetes .
  3. Pharmacological Studies: As a potent antagonist, it serves as a valuable tool for understanding receptor dynamics and drug interactions within various biological systems.

Properties

CAS Number

141595-53-1

Product Name

BQ-610

IUPAC Name

(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C36H44N6O6

Molecular Weight

656.8 g/mol

InChI

InChI=1S/C36H44N6O6/c1-23(2)17-29(40-36(48)41-15-9-3-4-10-16-41)33(44)38-30(19-25-21-42(22-43)32-14-8-6-12-27(25)32)34(45)39-31(35(46)47)18-24-20-37-28-13-7-5-11-26(24)28/h5-8,11-14,20-23,29-31,37H,3-4,9-10,15-19H2,1-2H3,(H,38,44)(H,39,45)(H,40,48)(H,46,47)/t29-,30+,31+/m0/s1

InChI Key

QHSRPPJQBFQWSC-OJDZSJEKSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5

Synonyms

BQ 610
BQ-610
BQ610
hexahydroazepinocarbonyl-Leu-D-Trp(CHO)-D-Trp
hexahydroazepinocarbonyl-leucyl-tryptophyl(CHO)-tryptophan

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.